Introduction: The Significance of Peri-Substituted Naphthalenes
Introduction: The Significance of Peri-Substituted Naphthalenes
An In-depth Technical Guide to the Physicochemical Properties of 1-Hydroxy-8-methylnaphthalene
1-Hydroxy-8-methylnaphthalene is a peri-substituted naphthalene derivative, a class of molecules that holds significant interest in materials science, medicinal chemistry, and organic synthesis. The spatial proximity of the hydroxyl (-OH) and methyl (-CH₃) groups at the 1 and 8 positions creates a unique electronic and steric environment. This arrangement can lead to intramolecular hydrogen bonding, influencing the compound's acidity, solubility, and reactivity in ways not seen in other isomers. Understanding the core physicochemical properties of this molecule is paramount for researchers aiming to utilize it as a building block for novel pharmaceuticals, functional dyes, or specialized polymers.
This guide provides a comprehensive overview of the known and predicted physicochemical properties of 1-Hydroxy-8-methylnaphthalene. Given the limited availability of direct experimental data for this specific compound in public literature, we will leverage data from its parent compound, 1-methylnaphthalene, to draw informed comparisons. More importantly, this document details the robust, field-proven experimental protocols required to precisely determine these properties, empowering researchers to generate validated data in their own laboratories.
Core Physicochemical Properties
Direct experimental values for 1-Hydroxy-8-methylnaphthalene are not extensively reported. The following table summarizes its basic molecular identifiers and provides a comparative analysis with its parent compound, 1-methylnaphthalene, for which extensive data exists. The presence of the hydroxyl group is expected to significantly alter properties like melting point, boiling point, and solubility due to its ability to engage in hydrogen bonding.
| Property | 1-Hydroxy-8-methylnaphthalene | 1-Methylnaphthalene (for comparison) | Rationale for Expected Differences |
| Molecular Formula | C₁₁H₁₀O[1] | C₁₁H₁₀[2] | Addition of an oxygen atom. |
| Molecular Weight | 158.2 g/mol [1] | 142.2 g/mol [2][3] | Addition of an oxygen atom. |
| CAS Number | 32849-41-5[1] | 90-12-0[2] | Unique chemical identifier. |
| Appearance | Solid (Predicted) | Colorless Liquid[2][4] | Intermolecular hydrogen bonding from the -OH group increases lattice energy, favoring a solid state at STP. |
| Melting Point | Not Reported | -22 °C[2][5] | Expected to be significantly higher due to strong intermolecular hydrogen bonding. For reference, the related 1-Amino-8-methylnaphthalene has a melting point of 67-68 °C.[6] |
| Boiling Point | Not Reported | 240-245 °C[4][5] | Expected to be higher due to hydrogen bonding, which requires more energy to overcome during vaporization. |
| Water Solubility | Low (Predicted) | Insoluble (~0.026 g/L)[3][4] | The polar -OH group may slightly increase aqueous solubility compared to the parent, but the large nonpolar naphthalene core will keep it low. |
| Organic Solvent Solubility | Soluble (Predicted) | Soluble[7] | "Like dissolves like"; the aromatic naphthalene core ensures solubility in common organic solvents like ethanol, acetone, and dichloromethane. |
| Acidity (pKa) | Not Reported | Not Applicable | The phenolic hydroxyl group makes the compound weakly acidic. The pKa is expected to be around 9-10, typical for naphthols. |
Experimental Determination of Physicochemical Properties
The following sections provide detailed, self-validating protocols for the experimental determination of the key physicochemical properties of 1-Hydroxy-8-methylnaphthalene.
Melting Point Determination
Expertise & Causality: The melting point is a critical indicator of purity. A sharp melting range (typically <1 °C) suggests a highly pure compound. The choice of a digital melting point apparatus with a calibrated thermometer is crucial for accuracy and reproducibility. The ramp rate must be slow near the expected melting point to allow for thermal equilibrium between the sample and the heating block, preventing overshooting.
Protocol:
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Sample Preparation: Ensure the 1-Hydroxy-8-methylnaphthalene sample is completely dry and finely powdered.
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Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm. Tap the tube gently to ensure dense packing.
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Apparatus Setup: Place the capillary tube into the heating block of a digital melting point apparatus.
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Rapid Scan (Optional but Recommended): Perform a quick determination with a fast ramp rate (e.g., 10-20 °C/min) to find the approximate melting range.
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Accurate Determination:
-
Set the starting temperature to ~20 °C below the approximate melting point found in the rapid scan.
-
Set the ramp rate to 1-2 °C/min.
-
Record the temperature at which the first drop of liquid appears (T₁).
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Record the temperature at which the last solid particle melts (T₂).
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The melting range is reported as T₁ - T₂.
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-
Validation: Repeat the measurement with two additional samples. The results should be within ±0.5 °C of each other.
Caption: Workflow for accurate melting point determination.
Solubility Assessment
Expertise & Causality: This protocol establishes a qualitative and semi-quantitative understanding of solubility. A range of solvents with varying polarities is chosen to create a comprehensive solubility profile. The fixed solute-to-solvent ratio allows for standardized comparison. Visual inspection for clarity is a reliable and rapid method for assessing dissolution.
Protocol:
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Solvent Selection: Prepare vials containing 1 mL of various solvents, including water, ethanol, methanol, acetone, dichloromethane (DCM), and hexane.
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Solute Addition: Accurately weigh 10 mg of 1-Hydroxy-8-methylnaphthalene and add it to each vial.
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Mixing: Cap each vial and vortex for 30 seconds at room temperature.
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Initial Observation: Visually inspect each vial against a dark background. Record whether the compound is "freely soluble" (clear solution), "partially soluble" (some solid remains), or "insoluble" (most solid remains).
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Effect of Heat: For vials where the compound is not freely soluble, gently warm the mixture in a water bath (not to exceed the solvent's boiling point) and observe any change in solubility.
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Validation: The process should be repeated to ensure observations are consistent. For quantitative analysis, a saturated solution can be prepared, filtered, and the concentration of the filtrate determined by UV-Vis spectroscopy or HPLC.
pKa Determination by Potentiometric Titration
Expertise & Causality: The pKa is the pH at which the phenolic hydroxyl group is 50% deprotonated. Potentiometric titration is the gold standard for this measurement. A co-solvent system (e.g., water-ethanol) is necessary because the compound is not freely soluble in water. The titration is performed with a strong base (NaOH) to deprotonate the phenol, and the pH is monitored continuously. The pKa is found at the midpoint of the titration curve's buffer region, which corresponds to the half-equivalence point.
Protocol:
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Solution Preparation:
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Prepare a standardized ~0.1 M NaOH solution.
-
Prepare a 50:50 (v/v) ethanol-water co-solvent.
-
Accurately weigh ~50 mg of 1-Hydroxy-8-methylnaphthalene and dissolve it in 50 mL of the co-solvent.
-
-
Apparatus Setup:
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Calibrate a pH meter using standard buffers (pH 4, 7, and 10).
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Place the dissolved sample on a magnetic stir plate and insert the calibrated pH electrode.
-
-
Titration:
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Record the initial pH of the solution.
-
Add the 0.1 M NaOH solution in small, precise increments (e.g., 0.1 mL) from a burette.
-
After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
-
Data Analysis:
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Plot pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the equivalence point (the point of sharpest inflection on the curve).
-
Determine the volume of NaOH at the half-equivalence point (half the volume of the equivalence point).
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The pH at the half-equivalence point is equal to the pKa of 1-Hydroxy-8-methylnaphthalene.
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-
Validation: Perform the titration in triplicate. The calculated pKa values should be within ±0.1 units.
Caption: Workflow for pKa determination via potentiometric titration.
Spectroscopic Characterization
Spectroscopy provides a structural fingerprint of the molecule. Based on its structure, we can predict the key features that would be observed in various spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
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Aromatic Region (7.0-8.0 ppm): Expect a series of complex multiplets corresponding to the six protons on the naphthalene ring system. The peri-substitution will cause distinct splitting patterns.
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Methyl Protons (~2.5-2.7 ppm): A sharp singlet corresponding to the three protons of the -CH₃ group.
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Hydroxyl Proton (variable, ~5.0-6.0 ppm): A broad singlet that can exchange with D₂O. Its chemical shift is highly dependent on concentration and solvent.
-
-
¹³C NMR:
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Aromatic Carbons (110-155 ppm): Expect 10 distinct signals for the carbons of the naphthalene ring. The carbon attached to the -OH group (C1) will be significantly downfield (~150-155 ppm), while the carbon attached to the -CH₃ group (C8) will also show a characteristic shift.
-
Methyl Carbon (~20 ppm): A signal corresponding to the methyl group carbon.
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Infrared (IR) Spectroscopy
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O-H Stretch (Broad, 3200-3500 cm⁻¹): A strong, broad absorption band characteristic of a hydroxyl group involved in hydrogen bonding.
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C-H Stretch (Aromatic) (3000-3100 cm⁻¹): Sharp peaks just above 3000 cm⁻¹.
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C-H Stretch (Aliphatic) (2850-3000 cm⁻¹): Peaks corresponding to the methyl group C-H bonds.
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C=C Stretch (Aromatic) (1500-1600 cm⁻¹): Several sharp bands characteristic of the naphthalene ring system.
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C-O Stretch (1200-1260 cm⁻¹): A strong band corresponding to the phenolic C-O bond.
UV-Visible (UV-Vis) Spectroscopy
Naphthalene and its derivatives are strongly chromophoric. In a solvent like ethanol or methanol, 1-Hydroxy-8-methylnaphthalene is expected to exhibit multiple absorption bands characteristic of the naphthalene π-system, typically with maxima (λ_max) around 220 nm, 280 nm, and a finer-structured band between 310-330 nm. The hydroxyl group acts as an auxochrome, which may cause a slight red shift (bathochromic shift) of these bands compared to 1-methylnaphthalene.[8]
Conclusion
While direct experimental data for 1-Hydroxy-8-methylnaphthalene remains sparse in the public domain, its physicochemical properties can be reliably predicted and, more importantly, determined through the robust experimental protocols detailed in this guide. Its structure suggests a solid compound with a relatively high melting point, low water solubility, and weak acidity, all dominated by the influence of the peri-positioned hydroxyl group. By following the outlined methodologies for melting point analysis, solubility profiling, pKa determination, and spectroscopic characterization, researchers in drug development and materials science can generate the high-quality, validated data necessary to advance their work with this intriguing molecule.
References
-
Wikipedia. 1-Methylnaphthalene. [Link]
-
ChemBK. 1-Amino-8-methylnaphthalene - Physico-chemical Properties. [Link]
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University of Hertfordshire. 1-methylnaphthalene - AERU. [Link]
-
FooDB. Showing Compound 1-Methylnaphthalene (FDB010838). [Link]
-
National Institute of Standards and Technology (NIST). Naphthalene, 1-methyl-. [Link]
-
Inchem.org. ICSC 1275 - 1-METHYLNAPHTHALENE. [Link]
-
ResearchGate. UV spectra of naphthalene (C10H8) (1 mg/L) dissolved in 96 % ethanol. [Link]
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